molecular formula C11H10N2O B8798190 4-(5-Oxopyrrolidin-2-yl)benzonitrile

4-(5-Oxopyrrolidin-2-yl)benzonitrile

Cat. No.: B8798190
M. Wt: 186.21 g/mol
InChI Key: YAFOOFJZFRODSJ-UHFFFAOYSA-N
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Description

4-(5-Oxopyrrolidin-2-yl)benzonitrile is a benzonitrile derivative featuring a pyrrolidin-5-one (γ-lactam) ring. This structure combines the electron-withdrawing cyano group with a conformationally flexible pyrrolidinone moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in the design of kinase inhibitors, antiviral agents, and catalysts .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(5-oxopyrrolidin-2-yl)benzonitrile

InChI

InChI=1S/C11H10N2O/c12-7-8-1-3-9(4-2-8)10-5-6-11(14)13-10/h1-4,10H,5-6H2,(H,13,14)

InChI Key

YAFOOFJZFRODSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-(5-Oxopyrrolidin-2-yl)benzonitrile, differing in substituents, heterocycles, or functional groups. These variations influence physicochemical properties, biological activity, and synthetic routes.

4-((5-Oxopyrrolidin-2-yl)methyl)benzonitrile (Compound 19)

  • Structure: Pyrrolidinone ring linked via a methylene group to the benzonitrile core.
  • Synthesis : Prepared by deprotection of 4-((5-oxo-1-(p-methoxyphenyl)pyrrolidin-2-yl)methyl)benzonitrile using ceric ammonium nitrate (CAN) in MeCN/H₂O .
  • Spectroscopy: Characterized by ¹³C-NMR (CDCl₃, 126 MHz), confirming the pyrrolidinone and benzonitrile moieties .
  • Applications : Intermediate in photoredox/nickel dual catalysis for C–N bond formation.

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)

  • Structure: Thiazolidinone ring replaces pyrrolidinone; includes trifluoromethyl and methoxy groups.
  • Biological Activity : Binds to estrogen-related receptor α (ERRα) via hydrogen bonds with ARG 372 and hydrophobic interactions. Similarity screening identified 55 analogs, with 8 showing scores >0.30 .
  • Key Differences: Thiazolidinone’s sulfur atom enhances metabolic stability compared to pyrrolidinone.

4-((1-Hydroxy-5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzonitrile (10a)

  • Structure : Imidazole and pyridine substituents appended to benzonitrile.
  • Key Differences: Extended π-system (quinoxaline) improves DNA intercalation properties.

4-(2,6-Dimethylphenylthio)benzonitrile

  • Structure: Thioether linkage replaces pyrrolidinone.
  • Synthesis : Prepared under transition metal-free conditions, characterized by IR, NMR, and elemental analysis .
  • Applications : Precursor for sulfides/selenides in material science.

4-(5-Bromofuran-2-yl)benzonitrile (4a)

  • Structure : Brominated furan substituent.
  • Synthesis : Column chromatography (hexanes/EtOAc) yields halogenated analogs for cross-coupling reactions .
  • Key Differences : Bromine enhances electrophilicity for Suzuki-Miyaura couplings.

4-[(4-Oxo-1,4-dihydropyrimidin-2-yl)amino]benzonitrile

  • Structure: Pyrimidin-4-one ring linked via an amino group.
  • Applications : Intermediate in synthesizing Etravirine (antiretroviral drug) .
  • Key Differences: Pyrimidinone’s hydrogen-bonding capacity improves target affinity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Target/Application Reference
This compound Pyrrolidinone + benzonitrile None Catalysis intermediates
5FB Thiazolidinone + benzonitrile CF₃, OMe ERRα ligand
10a Imidazole + pyridine Quinoxaline Kinase inhibition
4-(2,6-Dimethylphenylthio)benzonitrile Thioether 2,6-Dimethylphenyl Material science
4a Bromofuran Br Cross-coupling reactions
4-[(4-Oxo-pyrimidin-2-yl)amino]benzonitrile Pyrimidinone Amino linker Antiviral (Etravirine intermediate)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors/Acceptors
This compound 186.19 1.2 1 / 3
5FB 447.35 2.8 2 / 5
10a 418.44 3.1 1 / 6
4-(2,6-Dimethylphenylthio)benzonitrile 255.35 3.5 0 / 2
4a 248.08 2.9 0 / 2
4-[(4-Oxo-pyrimidin-2-yl)amino]benzonitrile 212.21 1.5 2 / 4

*Predicted using ChemDraw.

Key Research Findings

  • Pyrrolidinone vs. Thiazolidinone: Thiazolidinone derivatives (e.g., 5FB) exhibit higher metabolic stability due to sulfur’s electronegativity but lower solubility than pyrrolidinones .
  • Halogenation Effects : Brominated analogs (e.g., 4a) enable cross-coupling reactions, expanding synthetic utility .
  • Heterocyclic Diversity: Pyrimidinone and imidazole derivatives (e.g., 10a, ) show enhanced target affinity via hydrogen bonding and π-stacking interactions.

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